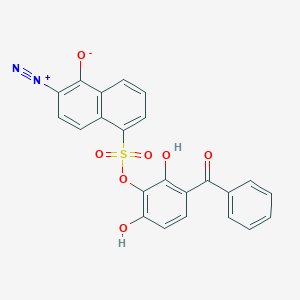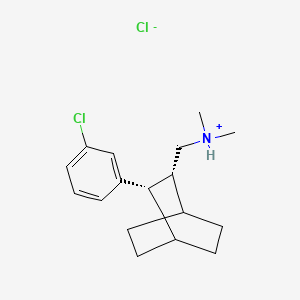
cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride: is a complex organic compound featuring a bicyclo[222]octane core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride typically involves multiple steps. One common approach is the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclo[2.2.2]octane core, and subsequent functionalization steps introduce the m-chlorophenyl and dimethylaminomethyl groups .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitindomide: A bicyclo[2.2.2]octene analogue that inhibits topoisomerase II and promotes DNA-interstrand cross-linking.
Norbornene Amide Derivatives: Potent inhibitors of 11β-hydroxysteroid dehydrogenase type-I (HSD1).
Uniqueness
cis-2-(m-Chlorophenyl)-3-dimethylaminomethylbicyclo(222)octane hydrochloride is unique due to its specific substitution pattern and the presence of the m-chlorophenyl and dimethylaminomethyl groups
Eigenschaften
CAS-Nummer |
62373-85-7 |
|---|---|
Molekularformel |
C17H25Cl2N |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
[(2R,3S)-3-(3-chlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24ClN.ClH/c1-19(2)11-16-12-6-8-13(9-7-12)17(16)14-4-3-5-15(18)10-14;/h3-5,10,12-13,16-17H,6-9,11H2,1-2H3;1H/t12?,13?,16-,17-;/m1./s1 |
InChI-Schlüssel |
BFFCLLYUCFWJSF-IIXQMZGWSA-N |
Isomerische SMILES |
C[NH+](C)C[C@H]1[C@H](C2CCC1CC2)C3=CC(=CC=C3)Cl.[Cl-] |
Kanonische SMILES |
C[NH+](C)CC1C2CCC(C1C3=CC(=CC=C3)Cl)CC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


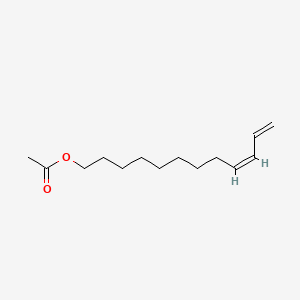
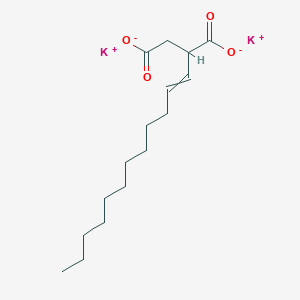

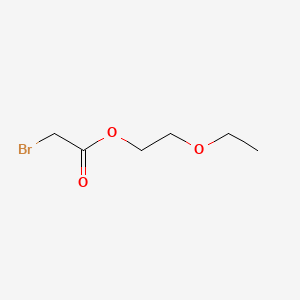

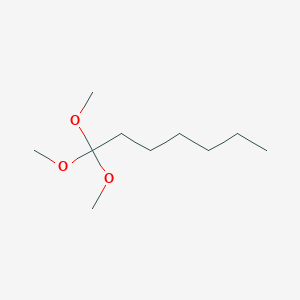
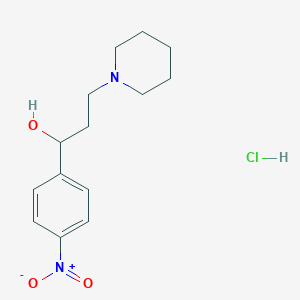
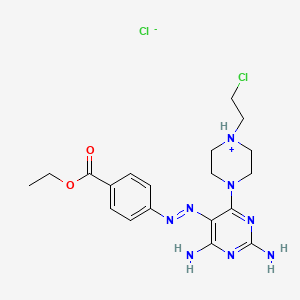
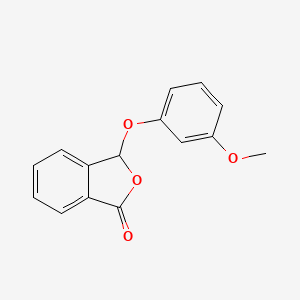


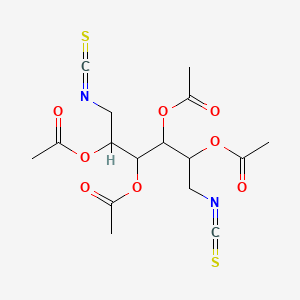
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)
